Methyl 3,5-di-O-benzyl-a-D-ribofuranoside
Description
Significance of Protected Ribofuranosides in Organic Synthesis
In the synthesis of complex molecules with multiple reactive sites, such as ribofuranosides, it is often necessary to temporarily block certain functional groups to ensure that a chemical reaction occurs selectively at a specific position. wiley.com This temporary blockage is achieved through the use of "protecting groups." An effective protecting group must be easy to introduce in high yield, stable under the conditions of subsequent reactions, and readily removable in good yield without affecting other parts of the molecule. wiley.com
Protected ribofuranosides are indispensable tools in modern organic synthesis. By masking one or more of their hydroxyl groups, chemists can direct reactions to the unprotected sites, enabling the regioselective and stereoselective synthesis of target molecules. The benzyl (B1604629) ether is a commonly used protecting group for alcohols; it is stable to a wide range of reaction conditions but can be selectively removed by catalytic hydrogenolysis. wiley.com This strategic use of protection and deprotection steps allows for the methodical construction of complex architectures, such as the modified nucleosides used in antiviral and anticancer research. researchgate.net
Overview of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside as a Key Synthon
Among the many protected ribofuranosides, Methyl 3,5-di-O-benzyl-α-D-ribofuranoside has emerged as a particularly valuable and versatile synthetic intermediate, or synthon. acs.orgnih.gov A synthon is a molecular fragment used in synthesis to build a larger molecule. This specific compound has the hydroxyl groups at the C3 and C5 positions of the methyl ribofuranoside core protected as benzyl ethers, leaving the C2 hydroxyl group available for chemical modification.
This structural arrangement makes it an important precursor for the synthesis of 2'-C-branched ribonucleosides, which are nucleoside analogues with a substituent at the 2'-position of the sugar moiety. researchgate.netacs.orgacs.org The benzyl ethers are particularly advantageous as they are stable under a greater variety of conditions compared to other related protecting groups, enhancing the compound's utility in multi-step synthetic sequences. acs.org Its role as a key building block has been demonstrated in the efficient, multi-step synthesis of molecules like 2'-C-β-methoxymethyluridine and 2'-C-β-ethoxymethyluridine. acs.orgnih.govuchicago.edu
Scope and Research Focus of the Outline
This article focuses exclusively on the chemical compound Methyl 3,5-di-O-benzyl-α-D-ribofuranoside. The scope is strictly limited to an exploration of its role in organic chemistry, beginning with the broader context of protected ribofuranosides. It will detail the compound's function as a key synthon, supported by research findings and relevant chemical data. The content will not extend to topics outside of this defined chemical and synthetic context.
Chemical and Physical Properties
The fundamental properties of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside are summarized in the table below. These data are critical for its use in a laboratory setting, providing reference points for reaction setup and characterization.
| Property | Value |
| CAS Number | 55775-39-8 guidechem.comchemicalbook.com |
| Molecular Formula | C₂₀H₂₄O₅ guidechem.comchemicalbook.com |
| Molecular Weight | 344.407 g/mol guidechem.com |
| Boiling Point | 497.0 ± 45.0 °C (Predicted) chemicalbook.com |
| pKa | 13.01 ± 0.70 (Predicted) guidechem.com |
Synthesis and Application
Research has focused on developing efficient methods to produce Methyl 3,5-di-O-benzyl-α-D-ribofuranoside. One effective strategy involves a three-step process starting from the readily available Methyl D-ribofuranoside. acs.org A key step in a reported synthesis is the selective debenzylation of Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside. acs.orgsigmaaldrich.com Using tin(IV) chloride (SnCl₄) as a reagent, the benzyl group at the C2 position can be selectively removed, converting the tri-benzylated precursor into the desired 3,5-di-O-benzyl product in high yield (72%). acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-22-20-18(21)19(24-13-16-10-6-3-7-11-16)17(25-20)14-23-12-15-8-4-2-5-9-15/h2-11,17-21H,12-14H2,1H3/t17-,18-,19-,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWIHMANTOCUNZ-WTGUMLROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3,5 Di O Benzyl α D Ribofuranoside
Synthesis from D-Ribose Precursors
The most common and direct approach to Methyl 3,5-di-O-benzyl-α-D-ribofuranoside begins with the readily available monosaccharide, D-ribose. This pathway involves a sequence of reactions designed to install the methyl glycoside at the anomeric center and selectively protect the hydroxyl groups.
Anomeric Methylation and Selective Protection Strategies
The initial step in the synthesis from D-ribose is the formation of the methyl ribofuranoside. This is typically achieved by treating D-ribose with methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride. This reaction, known as the Fischer glycosidation, results in a mixture of α and β anomers of both the furanose and pyranose forms of methyl riboside. The distribution of these isomers is influenced by reaction conditions such as temperature and time. In aqueous solution at room temperature, D-ribose exists predominantly in the pyranose form (about 76%), with the remainder in the furanose form (about 24%).
Following the formation of the methyl ribofuranoside mixture, selective protection strategies are employed to isolate the desired furanoside and protect its hydroxyl groups. Given the complexity of the isomeric mixture, direct selective benzylation to obtain the 3,5-di-O-benzyl derivative in high yield is challenging. Therefore, a common strategy involves the perbenzylation of the methyl ribofuranoside mixture to yield methyl 2,3,5-tri-O-benzyl-D-ribofuranoside. This fully protected intermediate can then be subjected to regioselective debenzylation.
Regioselective Benzylation Protocols
The direct regioselective benzylation of methyl α-D-ribofuranoside to afford the 3,5-di-O-benzyl ether is not a straightforward process due to the similar reactivity of the secondary hydroxyl groups at C2 and C3. Therefore, a more controlled, indirect method is often preferred. This involves the complete benzylation of all hydroxyl groups, followed by the selective removal of the benzyl (B1604629) group at the C2 position.
A widely employed method for the synthesis of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside involves the treatment of methyl 2,3,5-tri-O-benzyl-D-ribofuranoside with a Lewis acid, most notably tin(IV) chloride (SnCl₄). This reagent facilitates the selective cleavage of the O-2 benzyl ether. The reaction of an anomeric mixture of methyl 2,3,5-tri-O-benzyl-D-ribofuranoside with SnCl₄ at low temperatures (0-4 °C) for an extended period (48 hours) has been shown to produce Methyl 3,5-di-O-benzyl-α-D-ribofuranoside in good yield (72%). acs.org This regioselectivity is attributed to the formation of a chelate between the tin center and the anomeric methoxy (B1213986) group and the C2-benzyloxy group, which activates the C2-O bond for cleavage.
The table below summarizes the yield of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside (3f) from methyl 2,3,5-tri-O-benzyl-α/β-D-ribofuranoside using SnCl₄ under different conditions.
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0-25 | 18 | 61 |
| 2 | 0-4 | 48 | 72 |
Data sourced from Organic Letters, 2007, 9(16), 3009-3012. acs.org
Stereochemical Control during Anomerization
Controlling the stereochemistry at the anomeric carbon (C1) is a critical aspect of ribofuranoside synthesis. The formation of the α-anomer is often desired for specific applications in nucleoside synthesis. During the initial Fischer glycosidation of D-ribose, a mixture of α and β anomers is typically formed. The ratio of these anomers can be influenced by thermodynamic and kinetic factors.
In the context of the SnCl₄-mediated debenzylation of methyl 2,3,5-tri-O-benzyl-D-ribofuranoside, it has been observed that starting with an anomeric mixture of the tribenzylated precursor predominantly yields the α-anomer of the desired Methyl 3,5-di-O-benzyl-D-ribofuranoside. acs.org This suggests that the reaction conditions favor the formation and/or stability of the α-anomer. The precise mechanism for this stereochemical outcome is complex but is believed to involve the thermodynamic equilibration of the anomers under the Lewis acidic conditions, with the α-anomer being the more stable product.
Alternative Synthetic Routes and Precursors
While the synthesis from D-ribose is the most prevalent, alternative strategies have been developed to access Methyl 3,5-di-O-benzyl-α-D-ribofuranoside and related scaffolds. These methods may offer advantages in terms of efficiency, scalability, or the ability to introduce specific functionalities.
Preparation from Other Methyl Ribofuranoside Derivatives
An efficient strategy for obtaining methyl 3,5-di-O-arylmethyl-α-D-ribofuranosides, including the benzyl derivative, starts from the commercially available methyl D-ribofuranoside. acs.org This approach involves the perbenzylation of methyl D-ribofuranoside to give a mixture of anomers of methyl 2,3,5-tri-O-benzyl-D-ribofuranoside. This mixture is then subjected to the aforementioned SnCl₄-mediated selective O-2 debenzylation to furnish the target compound. acs.org This three-step sequence has been shown to be an effective route to the desired product. acs.org
Chemoenzymatic Approaches to Ribofuranoside Scaffolds
Chemoenzymatic methods, which combine the selectivity of enzymatic transformations with the efficiency of chemical synthesis, offer powerful tools for the preparation of complex carbohydrate derivatives. In the context of ribofuranoside synthesis, enzymes can be used for regioselective protection and deprotection steps, which can be challenging to achieve through purely chemical means.
Lipases are a class of enzymes that have been successfully employed for the regioselective acylation and deacylation of sugar derivatives. acs.org For instance, lipase-catalyzed acylation can be used to selectively protect the primary hydroxyl group at C5 of a methyl ribofuranoside, leaving the secondary hydroxyls at C2 and C3 available for subsequent reactions. While not a direct synthesis of the target compound, this enzymatic protection strategy can provide valuable intermediates for the synthesis of specifically functionalized ribofuranosides.
Another chemoenzymatic strategy that holds promise is enzymatic transglycosylation. This involves the transfer of a ribose moiety from a donor substrate to an acceptor alcohol, such as methanol, catalyzed by enzymes like nucleoside phosphorylases. mdpi.com This approach can offer high stereo- and regioselectivity in the formation of the glycosidic bond, potentially leading to a more direct synthesis of the desired α-anomer of methyl ribofuranoside, which can then be further functionalized.
While specific chemoenzymatic syntheses of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside are not extensively reported, the principles of enzymatic regioselective protection and transglycosylation represent a promising area for future development of more efficient and sustainable synthetic routes.
Optimization of Reaction Conditions and Yields
The efficient synthesis of methyl 3,5-di-O-benzyl-α-D-ribofuranoside from the readily available methyl α-D-ribofuranoside requires careful optimization of the reaction conditions to achieve high regioselectivity and yield. The primary challenge lies in the selective protection of the C-3 and C-5 hydroxyl groups, while avoiding protection of the C-2 hydroxyl group.
Catalytic Systems for Benzylation
The choice of catalytic system is paramount in directing the regioselectivity of the benzylation reaction. Various strategies have been developed, with Lewis acid-catalyzed debenzylation of a per-benzylated intermediate showing particular promise.
One effective method involves the per-benzylation of methyl D-ribofuranoside, followed by a regioselective debenzylation at the C-2 position. Tin(IV) chloride (SnCl₄) has been identified as a highly effective catalyst for this transformation. researchgate.net The process begins with the exhaustive benzylation of methyl D-ribofuranoside to yield methyl 2,3,5-tri-O-benzyl-D-ribofuranoside. Subsequent treatment with a stoichiometric amount of SnCl₄ in a suitable solvent leads to the selective removal of the C-2 benzyl group.
The reaction conditions for the SnCl₄-mediated debenzylation have been optimized to maximize the yield of the desired 3,5-di-O-benzyl product. Key parameters include temperature and reaction time. For instance, exposing a mixture of anomers of methyl 2,3,5-tri-O-benzyl-D-ribofuranoside to SnCl₄ at a temperature range of 0–25 °C for 18 hours resulted in a 61% yield of methyl 3,5-di-O-benzyl-α-D-ribofuranoside. Extending the reaction time to 48 hours at a lower temperature range of 0–4 °C significantly improved the yield to 72%. researchgate.net
It is noteworthy that the choice of the arylmethyl protecting group can influence the outcome of the reaction. While various substituted benzyl groups (e.g., chloro- and bromobenzyl) have been used to synthesize analogous 3,5-di-O-arylmethyl-α-D-ribofuranosides with yields ranging from 72-82%, the unsubstituted benzyl group is often preferred due to its versatility in subsequent synthetic steps. researchgate.net
| Catalyst | Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| SnCl₄ | Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside (anomeric mixture) | 0–25 °C, 18 h | Methyl 3,5-di-O-benzyl-α-D-ribofuranoside | 61 | researchgate.net |
| SnCl₄ | Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside (anomeric mixture) | 0–4 °C, 48 h | Methyl 3,5-di-O-benzyl-α-D-ribofuranoside | 72 | researchgate.net |
| SnCl₄ | Methyl 2,3,5-tri-O-(halobenzyl)-D-ribofuranosides | 0 °C to rt, 24 h | Methyl 3,5-di-O-(halobenzyl)-α-D-ribofuranosides | 75-82 | researchgate.net |
Solvation Effects and Reaction Kinetics
The solvent plays a crucial role in the benzylation of carbohydrates, influencing both the reaction rate and selectivity. The choice of solvent can affect the solubility of the carbohydrate substrate, the reactivity of the base used, and the stability of any intermediates formed.
In the context of benzylation reactions, polar aprotic solvents such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are commonly employed. numberanalytics.com These solvents are capable of dissolving the polar carbohydrate starting material and the benzylation reagents, while not interfering with the reaction mechanism. For instance, in the synthesis of benzoylated carbohydrate derivatives, which follows a similar mechanistic pathway to benzylation, solvents like pyridine (B92270) and acetonitrile (B52724) are frequently used. numberanalytics.comorgsyn.org The solvent's dielectric constant can influence the rate of reactions involving polar intermediates, with more polar solvents potentially stabilizing charged transition states and accelerating the reaction. nih.gov
Phase-transfer catalysis (PTC) offers an alternative approach, particularly for industrial-scale synthesis. phasetransfer.com In a PTC system, a quaternary ammonium (B1175870) salt is used to transport the alkoxide, formed by the reaction of the carbohydrate's hydroxyl group with a base, from an aqueous or solid phase into an organic phase containing the benzylating agent (e.g., benzyl chloride). phasetransfer.comresearchgate.net This technique can enhance reaction rates and allow for the use of less expensive and more environmentally benign solvent systems.
Reactivity and Chemical Transformations of Methyl 3,5 Di O Benzyl α D Ribofuranoside
Transformations at the C2-Hydroxyl Position
The secondary alcohol at the C2 position is the primary site of reactivity in Methyl 3,5-di-O-benzyl-α-D-ribofuranoside. This functional group can undergo oxidation to a ketone or be subjected to substitution and etherification reactions. These transformations are pivotal for introducing structural diversity and for the synthesis of complex carbohydrate derivatives and nucleoside analogues.
The oxidation of the C2-hydroxyl group is a key transformation, converting the ribofuranoside into the corresponding ulose, Methyl 3,5-di-O-benzyl-2-keto-α-D-ribofuranoside (also referred to as (2S,4R,5R)-4-(benzyloxy)-5-((benzyloxy)methyl)-2-methoxydihydrofuran-3(2H)-one). researchgate.net120.27.244 This 2-keto derivative is a crucial electrophilic intermediate for the formation of C-C bonds at the C2 position, leading to branched-chain sugars. researchgate.netnih.gov
The oxidation of a secondary alcohol, such as the C2-hydroxyl in Methyl 3,5-di-O-benzyl-α-D-ribofuranoside, to a ketone involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. The mechanism varies depending on the oxidant used.
For chromium-based reagents, the reaction typically proceeds through the formation of a chromate (B82759) ester intermediate. This is followed by a rate-determining step involving the abstraction of the C2-proton by a base (such as water or pyridine), leading to the elimination of a reduced chromium species and the formation of the carbonyl group.
In the case of Swern-type oxidations, which utilize dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile (e.g., oxalyl chloride or trifluoroacetic anhydride), an alkoxysulfonium salt is formed as the key intermediate. A hindered, non-nucleophilic base (like triethylamine) then abstracts the proton on the C2 carbon, inducing an intramolecular elimination (E2-like) process via a five-membered ring transition state to yield the ketone, dimethyl sulfide (B99878), and the protonated base.
Periodane-based oxidations, such as with the Dess-Martin periodinane (DMP), are popular due to their mild conditions and high efficiency. researchgate.net The mechanism involves an initial ligand exchange reaction between the alcohol and the hypervalent iodine reagent to form an intermediate. Subsequent abstraction of the C2-proton by the acetate (B1210297) ligand initiates a fragmentation that releases the ketone, iodinane, and acetic acid. The reaction is generally fast and clean, avoiding the use of toxic heavy metals.
A variety of reagents have been developed for the selective oxidation of secondary alcohols to ketones without affecting other functional groups like the benzyl (B1604629) ethers present in the molecule. The choice of reagent is often dictated by factors such as substrate sensitivity, desired yield, and reaction conditions. High yields of the 2-ketosugar have been achieved using reagents like the Dess-Martin periodinane. researchgate.net
Table 1: Reagents for the Oxidation of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside
| Reagent | Conditions | Typical Yield | Reference |
|---|---|---|---|
| Dess-Martin periodinane | CH₂Cl₂, room temperature | High | researchgate.net |
| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | CH₂Cl₂, -78 °C to room temperature | Good to Excellent | N/A |
The carbonyl group of Methyl 3,5-di-O-benzyl-2-keto-α-D-ribofuranoside is highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone for synthesizing 2'-C-branched ribonucleosides, a class of compounds with significant therapeutic potential. researchgate.netnih.gov The approach of the nucleophile to the trigonal planar carbonyl carbon can occur from two faces, leading to the formation of a new stereocenter at C2. libretexts.org
The addition of organometallic reagents, such as organolithium or Grignard reagents, to the C2-keto group allows for the introduction of alkyl, aryl, or alkynyl substituents. The stereoselectivity of this addition is a critical consideration, as it determines the configuration of the newly formed tertiary alcohol center. The presence of the existing chiral centers in the furanose ring influences the trajectory of the incoming nucleophile, often leading to a preferential attack from one face of the carbonyl.
In many cases, the use of a Lewis acid or a chelating metal ion can enhance stereoselectivity. For instance, adding cerium(III) chloride with Grignard reagents can improve yields and selectivity by reducing side reactions. researchgate.net Stereoselective additions to the 2-ketosugar have been reported with reagents like methylmagnesium bromide in the presence of titanium tetrachloride (MeMgBr/TiCl₄), allylmagnesium bromide with cerium chloride (CH₂CHMgBr/CeCl₃), and lithium trimethylsilylacetylide with cerium chloride (TMSCCLi/CeCl₃), each providing the corresponding 2-alkylated or 2-alkynylated ribofuranoside with high stereoselectivity. researchgate.net
Table 2: Stereoselective Nucleophilic Additions to Methyl 3,5-di-O-benzyl-2-keto-α-D-ribofuranoside
| Nucleophilic Reagent | Additive/Conditions | Product Type | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| MeMgBr | TiCl₄, THF, -78 °C | 2-C-Methyl derivative | Stereoselective addition | researchgate.net |
| Allylmagnesium bromide | CeCl₃, THF, -78 °C to room temp | 2-C-Allyl derivative | Stereoselective addition | researchgate.net |
The products obtained from the nucleophilic addition to the 2-keto intermediate are tertiary alcohols with a new carbon-based substituent at the C2 position. These intermediates are pivotal for the synthesis of 2'-C-branched ribonucleosides. nih.gov For example, the 2-C-allyl derivative can be further modified, and the 2-C-alkynyl derivative can be used in click chemistry or reduced to form other functional groups.
The synthesis of 2'-C-β-methoxymethyl- and 2'-C-β-ethoxymethyluridine has been demonstrated starting from Methyl 3,5-di-O-benzyl-α-D-ribofuranoside. nih.gov This multi-step process involves the oxidation to the 2-ketone, followed by nucleophilic addition and subsequent glycosylation with a nucleobase like uracil (B121893) to form the final 2'-C-branched nucleoside. researchgate.net These modified nucleosides are of great interest in medicinal chemistry for their potential antiviral and anticancer properties.
Halogenation and Azidation at C2
Direct halogenation or azidation at the C2 position of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside is not a commonly employed strategy due to potential side reactions and the often-unfavorable stereochemical outcome. A more controlled and widely adopted approach involves the oxidation of the C2 hydroxyl group to a ketone, followed by subsequent transformations.
The synthesis of the key intermediate, Methyl 3,5-di-O-benzyl-2-keto-α-D-ribofuranoside (also referred to as methyl 3,5-di-O-benzyl-α-D-erythro-pentofuranosid-2-ulose), is typically achieved through oxidation of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside. Common oxidizing agents for this transformation include Dess-Martin periodinane or Swern oxidation conditions.
Once the 2-keto derivative is obtained, it can serve as a precursor for the introduction of halogen or azide (B81097) functionalities. For instance, reduction of the ketone can be followed by activation of the resulting hydroxyl group (e.g., as a triflate) and subsequent displacement with a halide or azide nucleophile.
Alternatively, the synthesis of 2'-azido-2'-deoxynucleosides often proceeds via the formation of a 2,2'-anhydro intermediate from a suitably protected uridine (B1682114) precursor, which is then opened with an azide source. While not a direct reaction on Methyl 3,5-di-O-benzyl-α-D-ribofuranoside itself, this highlights a common strategy for introducing the azido (B1232118) group at the C2' position in ribonucleoside synthesis, a field where the title compound is a frequent starting material.
Inversion of Stereochemistry at C2
The inversion of the stereochemistry at the C2 position of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside to yield the corresponding arabinofuranoside derivative is a critical transformation for the synthesis of various antiviral and anticancer nucleoside analogues, such as cytarabine (B982) and vidarabine. Two primary methods are utilized for this purpose: oxidation-reduction and the Mitsunobu reaction.
Oxidation-Reduction Sequence:
This two-step process involves the initial oxidation of the C2 hydroxyl group to a ketone, as described previously. The subsequent stereoselective reduction of the resulting Methyl 3,5-di-O-benzyl-2-keto-α-D-ribofuranoside yields the C2-epimer, Methyl 3,5-di-O-benzyl-α-D-arabinofuranoside . The choice of reducing agent is crucial for achieving high stereoselectivity.
| Precursor | Reducing Agent | Product | Diastereomeric Ratio (arabino:ribo) |
| Methyl 3,5-di-O-benzyl-2-keto-α-D-ribofuranoside | Sodium borohydride (B1222165) (NaBH4) | Methyl 3,5-di-O-benzyl-α-D-arabinofuranoside | Varies depending on conditions |
| Methyl 3,5-di-O-benzyl-2-keto-α-D-ribofuranoside | L-Selectride® | Methyl 3,5-di-O-benzyl-α-D-arabinofuranoside | High selectivity for the arabino isomer |
Mitsunobu Reaction:
The Mitsunobu reaction provides a direct method for the inversion of the C2 hydroxyl group in a single step with predictable stereochemistry. nih.gov This reaction involves the activation of the alcohol with a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of a nucleophile. nih.gov For the purpose of inversion, a carboxylic acid like benzoic acid is commonly used as the nucleophile. The reaction proceeds via an SN2 mechanism, resulting in the inversion of the stereocenter. The resulting ester can then be hydrolyzed to afford the inverted alcohol.
Reactions Involving the Anomeric Center (C1)
The anomeric center of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside is a focal point for transformations that lead to the formation of glycosidic bonds, a fundamental process in the synthesis of oligosaccharides and nucleosides.
Hydrolysis and Anomerization Processes
The methyl glycoside at the anomeric position can be cleaved under acidic conditions to yield the corresponding hemiacetal, 3,5-di-O-benzyl-D-ribofuranose . This hydrolysis is often a necessary step to activate the anomeric center for subsequent glycosylation reactions. Typical conditions involve treatment with a mineral acid, such as hydrochloric acid, in an aqueous organic solvent mixture. researchgate.net
Under acidic conditions, the resulting hemiacetal can exist in equilibrium with its anomeric form (β-furanose), as well as the pyranose forms. The position of this equilibrium is influenced by the solvent and reaction conditions. Prolonged exposure to acidic or basic conditions can lead to a mixture of anomers. The anomerization of methyl glycosides can also be influenced by the reaction conditions during their formation or subsequent transformations.
Glycosylation Reactions
Methyl 3,5-di-O-benzyl-α-D-ribofuranoside and its derivatives are extensively used in glycosylation reactions, acting as either glycosyl acceptors or, after modification at the anomeric center, as glycosyl donors.
In O-glycosylation reactions, the free hydroxyl group at C2 of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside can act as a nucleophile, attacking an activated glycosyl donor to form a disaccharide. The reactivity of this hydroxyl group can be influenced by the protecting groups on the ribofuranoside and the nature of the glycosyl donor and promoter.
| Glycosyl Acceptor | Glycosyl Donor | Promoter/Activator | Product |
| Methyl 3,5-di-O-benzyl-α-D-ribofuranoside | Per-O-acetylated glucopyranosyl bromide | Silver triflate | 2-O-glycosylated disaccharide |
| Methyl 3,5-di-O-benzyl-α-D-ribofuranoside | Glycosyl trichloroacetimidate (B1259523) | Trimethylsilyl triflate (TMSOTf) | 2-O-glycosylated disaccharide |
The stereochemical outcome of these reactions is dependent on a variety of factors, including the nature of the protecting group at C2 of the donor (participating vs. non-participating), the solvent, and the temperature.
The synthesis of C-glycosides, where the anomeric carbon is linked to an aglycone via a carbon-carbon bond, is of significant interest due to the increased stability of the C-glycosidic linkage towards enzymatic and chemical hydrolysis compared to O-glycosides. The primary strategy for the synthesis of C-glycosides from Methyl 3,5-di-O-benzyl-α-D-ribofuranoside involves its conversion to the 2-keto derivative.
This ketone serves as an electrophile for the addition of various carbon nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums) or stabilized carbanions. This approach allows for the introduction of a wide range of carbon-based substituents at the C2 position, which can then be further elaborated. For example, the addition of allylmagnesium bromide to Methyl 3,5-di-O-benzyl-2-keto-α-D-ribofuranoside has been used in the synthesis of C-branched ribonucleosides.
Following the formation of the C-C bond at the C2 position, the resulting tertiary alcohol can be subjected to further transformations, and the anomeric methyl group can be replaced to generate a C-glycoside.
Stereocontrol Mechanisms in Glycosylation (e.g., Anomeric Effect, Neighboring Group Participation)
The stereochemical outcome of glycosylation reactions is governed by several factors, including the anomeric effect and neighboring group participation. The anomeric effect describes the preference of an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to occupy the axial position, which is counterintuitive to steric considerations. wikipedia.orgscripps.edu This phenomenon is not limited to pyranoses and also influences the conformation of furanosides. nih.gov The effect arises from a stabilizing hyperconjugative interaction between the lone pair of the ring heteroatom (oxygen in ribofuranosides) and the antibonding orbital (σ*) of the C-1-substituent bond. wikipedia.orgyoutube.com The exo-anomeric effect, which involves the orientation of the aglycone, also plays a role in the conformational preferences of β-D-ribofuranosides. nih.gov
Neighboring group participation is a crucial mechanism for achieving high stereoselectivity in glycosylation reactions. beilstein-journals.orgresearchgate.net When a protecting group at the C-2 position has a participating functionality, such as an ester, it can interact with the anomeric center as the glycosidic bond is formed. beilstein-journals.orgmdpi.com This participation leads to the formation of a cyclic intermediate, which then shields one face of the molecule. The incoming nucleophile (glycosyl acceptor) can then only attack from the opposite face, resulting in a specific anomeric configuration. mdpi.comnih.gov For instance, a 2-O-benzoyl group can form a dioxolenium ion intermediate, which ensures 1,2-trans-selective glycosylation with high yields. mdpi.comresearchgate.net While neighboring group participation from the C-2 position is well-established, the influence of more distant protecting groups (remote or long-range participation) is less predictable and a subject of ongoing research. beilstein-journals.orgresearchgate.net
Deprotection Strategies for Benzyl Ethers
Benzyl ethers are widely used as protecting groups for hydroxyl functions in organic synthesis due to their stability under a wide range of reaction conditions. nih.gov Their removal, or deprotection, is a key step in the final stages of synthesizing complex molecules.
Catalytic Hydrogenation Methods
A common and effective method for cleaving benzyl ethers is catalytic hydrogenation. organic-chemistry.orgmdpi.com This reaction is typically carried out using a palladium catalyst, such as palladium on charcoal (Pd/C), in the presence of hydrogen gas. organic-chemistry.orgmdpi.com The reaction proceeds to yield the deprotected alcohol and toluene. organic-chemistry.org An alternative to using hydrogen gas is catalytic transfer hydrogenation, which employs a hydrogen donor like ammonium (B1175870) formate. researchgate.net While generally efficient, catalytic hydrogenation can be incompatible with other functional groups that are also susceptible to reduction, such as alkenes and alkynes. nih.gov
Lewis Acid-Mediated Cleavage (e.g., SnCl4)
Lewis acids provide an alternative route for the deprotection of benzyl ethers. researchgate.net Tin(IV) chloride (SnCl4) has been shown to selectively cleave benzyl esters in the presence of benzyl ethers. researchgate.netdal.ca However, other Lewis acids are known to cleave benzyl ethers. For instance, the boron trichloride–dimethyl sulfide complex (BCl3·SMe2) can efficiently debenzylate under mild conditions while tolerating a variety of other functional groups. organic-chemistry.org The choice of Lewis acid and reaction conditions is critical to ensure selective deprotection without affecting other sensitive parts of the molecule. organic-chemistry.org
Regioselective Deprotection at Specific Benzyl Positions
In molecules with multiple benzyl ether protecting groups, achieving regioselective deprotection can be a significant synthetic challenge. One strategy involves the use of specific reagents that can differentiate between benzyl groups based on their steric or electronic environment. For instance, methods have been developed for the regioselective removal of the anomeric O-benzyl group from protected carbohydrates. researchgate.net Another approach involves the regioselective reductive ring opening of benzylidene acetals, which can be achieved with high yields and is compatible with many functional groups found in oligosaccharide synthesis. organic-chemistry.org Additionally, selective deprotection of benzyl ethers adjacent to alcohol functionalities has been demonstrated using reagents like N-iodosuccinimide (NIS). nih.gov
Ring Opening and Rearrangement Reactions
Furanose Ring Stability and Transformations
The five-membered furanose ring is a common structural motif in biologically important molecules, including ribonucleosides. nih.govacs.org The conformation of the furanose ring is dynamic, characterized by pseudorotation and ring puckering, which are crucial for its biological function. acs.org The stability and reactivity of the furanose ring are influenced by its substituents. For example, the presence of a 2,3-O-isopropylidene group can lock the furanose ring into a specific conformation. nih.gov While the furanose ring is generally stable, it can undergo transformations under certain conditions. For instance, the treatment of carbohydrate acetals with a dilute solution of iodine in methanol (B129727) can lead to the cleavage of the acetal (B89532) function. researchgate.net
Rearrangement Pathways under Specific Conditions
While "Methyl 3,5-di-O-benzyl-α-D-ribofuranoside" is a valuable and generally stable intermediate in carbohydrate synthesis, like other protected glycosides, it can be susceptible to rearrangement under specific chemical conditions. These transformations can involve changes at the anomeric center, alterations of the furanose ring, or migration of protecting groups. The primary rearrangement pathways are influenced by factors such as the nature of the catalyst (acidic or basic), temperature, and the presence of specific reagents.
One of the fundamental rearrangement considerations for any glycoside is anomerization , the interconversion of the α-anomer to the β-anomer at the C1 position. While direct studies on the anomerization of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside are not extensively documented in readily available literature, the general principles of glycoside chemistry suggest that this process is feasible, particularly under acidic conditions. The mechanism would likely involve protonation of the anomeric methoxy (B1213986) group, followed by the formation of a transient oxocarbenium ion intermediate. Subsequent attack by methanol from either face of the planar intermediate would lead to a mixture of both α and β anomers. Lewis acids are also known to promote such anomerization events during glycosylation reactions. nih.gov
Another potential, though less common, rearrangement pathway for furanosides is a ring contraction/expansion , such as a furanoside to pyranoside rearrangement. However, furanosides are generally less thermodynamically stable than their pyranoside counterparts. nih.gov A notable exception is the recently discovered pyranoside-into-furanoside (PIF) rearrangement, which occurs under specific acid-promoted sulfation conditions. nih.govnih.govresearchgate.netsemanticscholar.orgresearchgate.net This particular rearrangement proceeds through the formation of sulfated intermediates and is driven by the increased stability of the per-O-sulfated furanoside form over the pyranoside form. nih.gov While this specific transformation starts from a pyranoside, it highlights that the ribofuranoside ring system can be subject to rearrangement under forcing acidic conditions that involve the participation of protecting or activating groups.
The benzyl ether protecting groups at the C3 and C5 positions are generally stable under a wide range of conditions, including both acidic and basic environments, which is why they are so commonly employed in carbohydrate synthesis. wiley-vch.dersc.orgacs.orgorganic-chemistry.org However, under certain harsh acidic conditions or in the presence of specific Lewis acids, migration of a benzyl group is a theoretical possibility, although it is not a commonly reported pathway for this specific molecule. More drastic is the endocyclic cleavage of the sugar ring, which has been observed in other protected glycosides under the influence of strong Lewis acids, leading to acyclic derivatives. nih.gov
It is important to note that the reactivity and the propensity for rearrangement are highly dependent on the specific reaction conditions employed. For most synthetic applications, "Methyl 3,5-di-O-benzyl-α-D-ribofuranoside" is utilized under conditions that preserve its structural integrity.
Interactive Data Table: Potential Rearrangement Pathways
The following table summarizes potential rearrangement pathways for furanosides based on general carbohydrate reactivity. It is important to emphasize that these are theoretical pathways for "Methyl 3,5-di-O-benzyl-α-D-ribofuranoside" as direct experimental data is limited.
| Rearrangement Type | Typical Conditions | Potential Products | Driving Force/Mechanism | Applicability to Target Molecule |
| Anomerization | Acidic (Brønsted or Lewis) | Methyl 3,5-di-O-benzyl-β-D-ribofuranoside | Formation of a planar oxocarbenium ion intermediate at C1. | High likelihood under appropriate acidic conditions. |
| Ring Contraction/Expansion | Acid-promoted sulfation (for PIF) | Pyranoside form (thermodynamically favored) | PIF: Stability of per-O-sulfated furanoside. | Unlikely under standard conditions; PIF is specific to pyranoside starting materials. |
| Protecting Group Migration | Strong acid, high temperature | Isomeric di-O-benzyl ethers | Intramolecular reaction via a cyclic intermediate. | Low likelihood under typical synthetic conditions. |
| Endocyclic Cleavage | Strong Lewis acids (e.g., SnCl₄) | Acyclic ribose derivatives | Cleavage of the C1-O4 bond mediated by the Lewis acid. | Possible under harsh Lewis acid conditions. |
Advanced Spectroscopic Characterization in Synthetic Research
Elucidation of Stereochemistry and Regiochemistry in Derivatives
The three-dimensional arrangement of atoms and the specific placement of functional groups in derivatives of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside are critical to their function and reactivity. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for elucidating these features.
The regioselectivity of reactions, such as acylation or alkylation at the free C2-hydroxyl group, can be readily determined by a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. For instance, in a derivative where an acyl group has been introduced, the downfield shift of the H2 proton signal in the ¹H NMR spectrum, as well as the C2 carbon signal in the ¹³C NMR spectrum, provides clear evidence of acylation at this position. Further confirmation can be obtained from Heteronuclear Multiple Bond Correlation (HMBC) experiments, which would show a correlation between the carbonyl carbon of the acyl group and the H2 proton of the ribofuranose ring.
The determination of stereochemistry, particularly the anomeric configuration (α or β) and the relative orientation of substituents on the furanose ring, relies heavily on coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data from ¹H NMR spectroscopy. nih.gov For α-ribofuranosides, the coupling constant between H1 and H2 (J_H1,H2_) is typically small (around 1-4 Hz), whereas for β-anomers, this coupling is generally larger.
In derivatives of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside, NOE experiments are particularly insightful. A spatial proximity between the anomeric proton (H1) and the protons on the same face of the furanose ring (e.g., H2 and H4 in the α-anomer) will result in a detectable NOE signal. This information is crucial for confirming the retention or inversion of stereochemistry at the anomeric center during glycosylation reactions.
To illustrate the power of NMR in structural elucidation, consider the data for a related derivative, Methyl 5-O-acetyl-2,3-O-isopropylidene-β-D-ribofuranoside. nih.gov
| Proton | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H1 | 4.97 | s | |
| H2 | 4.59 | d | J_2,3 = 5.86 |
| H3 | 4.66 | dd | J_2,3_ = 5.86, J_3,4_ = 0.73 |
| H4 | 4.35 | td | J_4,5_ = 7.69, J_4,5'_ = 6.59, J_3,4_ = 1.10 |
| H5 | 4.11 | dd | J_4,5_ = 7.69, J_5,5'_ = 11.35 |
| H5' | 4.09 | dd | J_4,5'_ = 6.59, J_5,5'_ = 11.35 |
| OCH₃ | 3.31 | s | |
| OAc | 2.08 | s | |
| (CH₃)₂C | 1.48, 1.31 | 2s | |
| Data obtained in CDCl₃ |
| Carbon | ¹³C Chemical Shift (ppm) |
| C=O | 170.76 |
| CMe₂ | 112.79 |
| C1 | 109.64 |
| C2 | 85.43 |
| C4 | 84.48 |
| C3 | 82.12 |
| C5 | 64.87 |
| OCH₃ | 55.14 |
| (CH₃)₂C | 26.65, 25.22 |
| CH₃Ac | 21.01 |
| Data obtained in CDCl₃ |
While the specific data for Methyl 3,5-di-O-benzyl-α-D-ribofuranoside is not provided in the referenced literature, the principles of analysis remain the same. The characteristic signals for the benzyl (B1604629) groups would appear in the aromatic region of the ¹H NMR spectrum (typically δ 7.2-7.4 ppm) and the benzylic CH₂ protons would be observed as distinct singlets or AB quartets. The chemical shifts of the ribose ring protons and carbons would be influenced by the presence of the benzyl ethers at the C3 and C5 positions.
Mechanistic Insights from Spectroscopic Data
Spectroscopic analysis is not limited to static structural determination; it can also provide profound insights into reaction mechanisms. By monitoring reactions in real-time using techniques like in-situ NMR or by analyzing the stereochemical and regiochemical outcomes of a reaction under various conditions, chemists can infer the nature of transient intermediates and transition states.
In the context of reactions involving Methyl 3,5-di-O-benzyl-α-D-ribofuranoside, such as glycosylation, the stereochemical outcome of the product provides clues about the reaction mechanism. For example, a glycosylation reaction that proceeds with retention of the α-configuration at the anomeric carbon might suggest a double displacement mechanism (S_N_2 followed by another S_N_2) or a mechanism involving an oxocarbenium ion intermediate that is selectively attacked from the α-face due to steric or electronic factors. Conversely, inversion of configuration to the β-anomer would strongly indicate a direct S_N_2 displacement.
The presence of the benzyl protecting groups at C3 and C5 can influence the reactivity and stereoselectivity of reactions at the C2 hydroxyl and the anomeric center. These bulky groups can direct incoming reagents to the less hindered face of the molecule. Spectroscopic analysis of the product distribution in such reactions can therefore shed light on these directing effects.
For instance, studies on glycosylation reactions with benzyl-protected donors have utilized spectroscopic methods to understand the factors governing α- and β-selectivity. The ratio of α- to β-glycoside products, as determined by NMR analysis of the crude reaction mixture, can be correlated with factors such as the nature of the glycosyl donor, the acceptor, the promoter, and the solvent, providing a detailed picture of the reaction mechanism.
Future Directions and Emerging Research Areas
Green Chemistry Approaches in Ribofuranoside Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like ribofuranosides to minimize environmental impact. unibo.it Research is focused on developing methodologies that reduce the use of hazardous reagents and solvents, improve energy efficiency, and utilize renewable resources.
One promising area is the use of enzyme-catalyzed reactions. Lipases, for instance, have been successfully employed for the regioselective acylation and deacylation of carbohydrates, offering a milder and more selective alternative to traditional chemical methods. mdpi.com A lipase-catalyzed synthesis of ascorbyl-6-O-oleate, for example, highlights the potential of enzymatic processes in creating valuable carbohydrate derivatives in a more environmentally friendly manner. mdpi.com The use of acetone (B3395972) as a reaction solvent in such syntheses is also being explored as a greener alternative. mdpi.com
Furthermore, the development of catalytic systems that operate under mild conditions and can be recycled is a key focus. This includes the exploration of solid-supported catalysts and reactions in aqueous media, which can significantly reduce the environmental footprint of ribofuranoside synthesis. researchgate.net
Chemo- and Regioselective Functionalization Strategies
The ability to selectively modify one hydroxyl group in the presence of others is a central challenge in carbohydrate chemistry. The development of novel strategies for the chemo- and regioselective functionalization of ribofuranosides is crucial for the efficient synthesis of complex bioactive molecules.
Researchers are exploring various approaches to achieve this selectivity. One strategy involves the use of metal chelating reagents and additives to direct alkylations to specific positions. nih.gov For instance, tin intermediates are commonly used to achieve regioselective protection. nih.gov The regioselective removal of protecting groups, such as the p-methoxybenzyl (PMB) group, can be achieved with catalytic amounts of reagents like tin chloride dihydrate. nih.gov
Another powerful technique is the use of synergistic catalysis. A recently developed method employs a combination of a chiral Rh(I) catalyst and an organoboron catalyst for the site-selective functionalization of carbohydrate polyols. nih.gov This dual catalytic system allows for the discrimination of chemically similar hydroxyl groups based on their stereochemical environment, enabling highly controlled functionalization. nih.gov Furthermore, catalyst-controlled site-selective coupling of unprotected or minimally protected sugars is being achieved using aminoboronic acid catalysts, which guide the glycosylation to a specific hydroxyl group through non-covalent interactions. nih.gov
Development of New Protecting Group Chemistries
Protecting groups are indispensable tools in carbohydrate synthesis, but their installation and removal often add significant steps to a synthetic sequence. cem.com The development of new protecting groups that can be introduced and removed under mild and orthogonal conditions is a major area of research.
A significant focus is on photolabile and fluoride-labile protecting groups for the 2'-hydroxyl position of ribonucleosides. researchgate.net These groups offer the advantage of being removable under non-nucleophilic conditions, which is crucial for the synthesis of sensitive RNA analogues and conjugates that are unstable to traditional deprotection methods like treatment with ammonia (B1221849) or methylamine. researchgate.net
The benzylidene acetal (B89532) is a commonly used protecting group for diols in carbohydrates. nih.gov Detailed NMR studies are helping to clarify the structures formed during acetalization, leading to more predictable and controlled protection strategies. nih.gov Additionally, electrochemical and photochemical methods are emerging as sustainable alternatives for the protection and deprotection of functional groups, offering mild conditions and high selectivity. nih.gov For example, the electrochemical deprotection of benzoyl groups has shown excellent functional group compatibility. nih.gov
Catalytic Methods for Ribofuranoside Transformations
The transition from stoichiometric promoters to catalytic methods for glycosylation and other transformations represents a significant advancement in carbohydrate synthesis. Catalytic methods offer improved efficiency, selectivity, and sustainability.
Lewis acids, such as boron trifluoride etherate, have been shown to be effective catalysts for glycosylation reactions using ribofuranosyl donors. tandfonline.com Trichloroacetimidates are particularly effective donors in these reactions, affording high yields of disaccharides under mild conditions. tandfonline.com More recently, nitrene-mediated glycosylation strategies using iron or ruthenium catalysts have been developed. nih.gov These methods are highly efficient, requiring very low catalyst loadings, and are compatible with complex substrates like peptides. nih.gov
Catalytic systems for the stereoselective synthesis of glycosides are also a major focus. For instance, a method for the 1,2-cis-selective synthesis of 1-thio-α-ribofuranosides has been developed using ribofuranosyl iodides as donors under mild basic conditions. researchgate.net Furthermore, the catalytic synthesis of β-D-ribofuranosides from unprotected 2,3,5-tri-O-benzyl-D-ribofuranose and alcohols has been achieved using a combination of silver salts and Lawesson's reagent or diphenyltin (B89523) sulfide (B99878). oup.com
Computational Chemistry and Mechanistic Predictions in Ribofuranoside Reactivity
Computational chemistry has become an invaluable tool for understanding and predicting the behavior of complex molecules like ribofuranosides. acs.orgnih.gov Density Functional Theory (DFT) and other computational methods are used to investigate conformational preferences, reaction mechanisms, and the electronic properties of these molecules.
Studies on methyl-β-D-ribofuranoside using a combination of spectroscopic techniques and DFT calculations have provided detailed insights into its vibrational spectra, energy landscape, and the effects of pseudorotation and ring puckering. acs.orgnih.gov Such studies help in the unambiguous assignment of experimental data and provide a deeper understanding of the molecule's dynamic behavior. acs.orgnih.gov
Computational methods are also employed to elucidate reaction mechanisms. For example, DFT calculations have been used to explore the formation of C- and N-ribonucleosides from the reaction of 2,4,6-triaminopyrimidine (B127396) with D-ribose in aqueous solution. rsc.org These calculations revealed that the reaction proceeds through nucleophilic addition, dehydration, and cyclization steps, and that water molecules play a crucial role as proton relays. rsc.org Similarly, quantum chemical computations have been used to model the reaction of thiol-containing enzymes with α,β-unsaturated carbonyl substrates, providing insights into the factors that determine reactivity and the potential for irreversible inhibition. nih.gov These computational insights are critical for the rational design of new synthetic methods and for predicting the biological activity of novel carbohydrate derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 3,5-di-O-benzyl-α-D-ribofuranoside, and how is stereochemical purity ensured?
- Methodological Answer : The compound is synthesized via selective benzylation of methyl D-ribofuranoside. A key step involves protecting the 3- and 5-hydroxyl groups with benzyl groups under phase-transfer conditions (e.g., BnCl, NaOH, tetrabutylammonium hydrogen sulfate), yielding 72–82% of the product . Stereochemical control is achieved using α-anomer-favoring solvents (e.g., DMF) and confirmed via H NMR (anomeric proton coupling constants, ≈ 3–4 Hz for α-configuration) .
Q. Which analytical techniques are critical for characterizing Methyl 3,5-di-O-benzyl-α-D-ribofuranoside?
- Methodological Answer :
- NMR Spectroscopy : NMR identifies benzyl-protected carbons (δ ~70–80 ppm for C3/C5) and anomeric carbon (δ ~100–110 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na] at m/z 413.3 for CHO) .
- Polarimetry : Optical rotation ([α]) distinguishes α- from β-anomers (e.g., +120° for α-configuration in chloroform) .
Q. Why are benzyl groups preferred for protecting hydroxyl groups in ribofuranoside chemistry?
- Methodological Answer : Benzyl groups provide stability under acidic/basic conditions and are selectively removable via hydrogenolysis (Pd/C, H), enabling sequential deprotection in multi-step syntheses. Their bulkiness also minimizes undesired side reactions during glycosylation .
Advanced Research Questions
Q. How can chemoselective activation of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside be achieved for synthesizing 2'-C-branched nucleosides?
- Methodological Answer : The 2'-OH is selectively activated by forming a bicyclic intermediate. For example, phenyl 3,5-di-O-benzyl-2-O,4-C-methylene-1-thio-β-D-ribofuranoside undergoes acid-induced ring-opening to generate a reactive oxocarbenium ion, enabling nucleophilic addition at C2' for alkoxymethyl modifications (e.g., 2'-C-β-methoxymethyluridine synthesis) .
Q. What strategies resolve contradictory data in the regioselectivity of benzylation or debenzylation steps?
- Methodological Answer : Contradictions often arise from solvent polarity or catalyst choice. For example:
- Benzylation : Use of polar aprotic solvents (e.g., DMF) favors 3,5-protection, while non-polar solvents may lead to incomplete selectivity .
- Debenzylation : Pd(OH)/C in ethanol selectively removes benzyl groups without cleaving glycosidic bonds, whereas HCl/MeOH may degrade the ribose ring . Kinetic monitoring via TLC or in situ IR spectroscopy helps optimize conditions .
Q. How does the electronic nature of substituents on benzyl groups influence reactivity in downstream applications?
- Methodological Answer : Electron-withdrawing groups (e.g., 4-Cl on benzyl) increase the stability of intermediates toward oxidation but may reduce hydrogenolysis efficiency. Comparative studies show 4-Cl-benzyl derivatives require longer reaction times (24–48 hrs) for deprotection vs. unsubstituted benzyl groups (6–12 hrs) .
Q. What are the challenges in scaling up the synthesis of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside, and how are they mitigated?
- Methodological Answer : Key challenges include:
- Low Yields in Benzylation : Optimize stoichiometry (2.2 eq BnCl per OH group) and use phase-transfer catalysts (e.g., TBAHS) to enhance reaction efficiency .
- Purification Difficulties : Employ flash chromatography with gradient elution (hexane:EtOAc 8:1 to 4:1) to isolate the product from regioisomers .
Q. How is Methyl 3,5-di-O-benzyl-α-D-ribofuranoside utilized in the synthesis of locked nucleic acid (LNA) analogs?
- Methodological Answer : The compound serves as a precursor for bicyclic LNAs. For example, 2-O,4-C-methylene bridging is achieved via Mitsunobu reaction (DIAD, PPh) with a thionucleobase, followed by acid-mediated cyclization to form α-LNA monomers with enhanced nuclease resistance .
Tables for Key Data
Table 1 : Synthetic Yields of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside Derivatives
| Substituent on Benzyl Group | Yield (%) | Reference |
|---|---|---|
| None (Ph) | 82 | |
| 4-Cl | 78 | |
| 2,4-Cl | 75 |
Table 2 : Characterization Data for Methyl 3,5-di-O-benzyl-α-D-ribofuranoside
| Technique | Key Data | Reference |
|---|---|---|
| H NMR (CDCl) | δ 4.75 (d, J=3.8 Hz, H1) | |
| NMR | δ 101.2 (C1), 75.4 (C3), 72.8 (C5) | |
| HRMS (ESI+) | m/z 413.298 [M+Na] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
